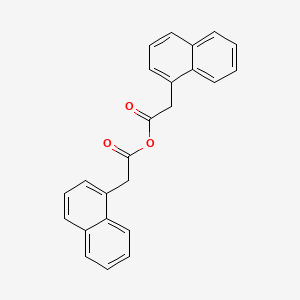

1-Naphthaleneacetic anhydride

Beschreibung

1-Naphthaleneacetic anhydride is an aromatic organic compound characterized by a naphthalene backbone fused with an anhydride functional group. This structure confers unique electrophilic reactivity, enabling its participation in acylation reactions, particularly in synthetic organic chemistry and pharmaceutical applications . The planar naphthalene moiety facilitates π-π stacking interactions, influencing its solubility in nonpolar solvents and its binding affinity to hydrophobic pockets in enzymes like acetylcholinesterase (AChE) .

Eigenschaften

IUPAC Name |

(2-naphthalen-1-ylacetyl) 2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O3/c25-23(15-19-11-5-9-17-7-1-3-13-21(17)19)27-24(26)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACONQQKANQRXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278815 | |

| Record name | 1-Naphthaleneacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-58-7 | |

| Record name | 1-Naphthaleneacetic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthaleneacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Naphthaleneacetic anhydride can be synthesized through the reaction of 1-naphthaleneacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The general reaction is as follows:

[ \text{C}_{10}\text{H}_7\text{CH}_2\text{COOH} + (\text{CH}_3\text{CO})2\text{O} \rightarrow (\text{C}{10}\text{H}_7\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{COOH} ]

Industrial Production Methods

Industrial production of 1-naphthaleneacetic anhydride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent the formation of unwanted by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthaleneacetic anhydride undergoes various chemical reactions, including:

Hydrolysis: The anhydride can be hydrolyzed to form 1-naphthaleneacetic acid.

Substitution Reactions: It can participate in substitution reactions where the anhydride group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions are commonly used to hydrolyze the anhydride to the corresponding acid.

Substitution Reactions: Various nucleophiles can be used to substitute the anhydride group under controlled conditions.

Major Products Formed

Hydrolysis: 1-Naphthaleneacetic acid is the primary product.

Substitution Reactions: Depending on the nucleophile used, different substituted derivatives of 1-naphthaleneacetic acid can be formed.

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

1-Naphthaleneacetic anhydride is primarily used as a plant growth regulator due to its auxinic properties. It aids in:

- Rooting Agents : It is commonly used in micropropagation to enhance root development from cuttings. Studies have shown that the application of 1-naphthaleneacetic anhydride significantly increases root formation in various plant species, including fruit trees and ornamental plants .

- Fruit Thinning and Drop Control : The compound is effective in preventing premature fruit drop and thinning in crops such as apples, cherries, and olives. By regulating abscisic acid levels, it helps maintain fruit quality and yield .

Enhancing Stress Tolerance

Recent research indicates that 1-naphthaleneacetic anhydride can enhance plant tolerance to abiotic stresses, such as salinity and alkalinity. For instance, studies on chufa plants demonstrated that exogenous application of the compound alleviated stress effects by improving physiological parameters .

Toxicological Profile

While 1-naphthaleneacetic anhydride exhibits beneficial applications, its safety profile is crucial for regulatory assessments. The Environmental Protection Agency (EPA) has evaluated its toxicity, determining that it poses low acute toxicity risks and does not exhibit mutagenic or carcinogenic properties at recommended usage levels .

Table 1: Summary of Applications of 1-Naphthaleneacetic Anhydride

| Application Area | Specific Use | Crop Examples |

|---|---|---|

| Plant Growth Regulation | Rooting agent | Apples, Cherries |

| Fruit Thinning | Prevents premature drop | Olives, Oranges |

| Stress Tolerance | Alleviates abiotic stress effects | Chufa |

Table 2: Toxicological Data Summary

| Endpoint | Dose (mg/kg/day) | Effect Observed |

|---|---|---|

| Acute Dietary Risk | NOAEL = 50 | Decreased body weight gain |

| Chronic Dietary Risk | NOAEL = 15 | Vomiting, stomach lesions |

Case Study 1: Root Formation Enhancement

A study conducted on the micropropagation of apple trees revealed that the application of 1-naphthaleneacetic anhydride at concentrations of 20-100 μg/mL significantly improved root development compared to control groups. The treated cuttings showed a higher percentage of rooting success and increased root length, demonstrating the compound's effectiveness as a rooting agent .

Case Study 2: Fruit Drop Control

In a controlled trial with cherry trees, the application of 1-naphthaleneacetic anhydride resulted in a marked reduction in fruit drop during the maturation phase. The study indicated that treated trees retained more fruit compared to untreated controls, leading to higher yields and improved fruit quality .

Wirkmechanismus

The mechanism of action of 1-naphthaleneacetic anhydride involves its ability to react with various nucleophiles, leading to the formation of different derivatives. In analytical applications, it reacts with polyamines to form fluorescent derivatives, which can be detected and quantified using HPLC .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Reactivity : Rapid hydrolysis in aqueous environments generates 1-naphthaleneacetic acid, altering reaction kinetics in synthetic pathways .

- Biological Activity : Exhibits moderate AChE inhibitory activity (logEC50 = -2.91), attributed to hydrophobic interactions with the enzyme’s active site .

AChE Inhibitors: EPN and N,4-Dimethyl-N-Phenyl-Benzenesulfonamide

1-Naphthaleneacetic anhydride was evaluated alongside ethyl p-nitrophenyl phenylphosphonate (EPN) and N,4-dimethyl-N-phenyl-benzenesulfonamide for AChE inhibition (Table 1).

Table 1: AChE Inhibitory Activity (logEC50 Values)

1-Naphthaleneacetic anhydride outperforms EPN but is less potent than N,4-dimethyl-N-phenyl-benzenesulfonamide, highlighting the role of stereochemistry and hydrophobicity in AChE binding .

Phthalic Anhydride

Phthalic anhydride, derived from o-xylene oxidation, shares the anhydride functional group but features a benzene ring instead of naphthalene.

Key Differences :

- Applications : Phthalic anhydride is a cornerstone in plastics (e.g., polyvinyl chloride) and alkyd resin production, whereas 1-naphthaleneacetic anhydride is primarily used in medicinal chemistry .

- Hydrolysis Rate : Phthalic anhydride hydrolyzes to phthalic acid, a process critical in polyester synthesis, while 1-naphthaleneacetic anhydride’s hydrolysis is faster due to enhanced electrophilicity .

Maleic Anhydride

Maleic anhydride, a dicarboxylic anhydride, is pivotal in copolymer production (e.g., styrene-maleic anhydride copolymers) and industrial coatings .

Reactivity Comparison :

- Copolymerization : Maleic anhydride forms alternating copolymers (e.g., with styrene), whereas 1-naphthaleneacetic anhydride lacks documented copolymerization applications .

Acetic Anhydride

Acetic anhydride, the simplest organic anhydride, is a benchmark for acylation reactions.

Table 2: Physical and Chemical Properties

*Calculated from 1-naphthaleneacetic acid (C12H10O2, MW 186.20) assuming dimerization minus H2O.

Biologische Aktivität

1-Naphthaleneacetic anhydride (NAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating various physiological processes in plants. This compound, derived from naphthalene, has garnered attention for its biological activities, particularly in agriculture and plant tissue culture. This article explores the biological activity of NAA, including its mechanisms of action, applications, and relevant research findings.

1-Naphthaleneacetic anhydride is characterized by the following chemical properties:

- Molecular Formula: C₁₂H₁₀O₂

- Molecular Weight: 186.21 g/mol

- Solubility: Soluble in organic solvents but has low aqueous solubility.

NAA functions primarily as a plant growth regulator through its auxin-like activity. It influences various growth processes, including:

- Cell elongation and division: NAA promotes cell elongation by enhancing the plasticity of cell walls.

- Root development: It is commonly used to induce root formation in plant cuttings and tissue cultures.

- Fruit development: NAA helps prevent premature fruit drop and enhances fruit set.

The compound operates by modulating gene expression and activating cellular pathways associated with growth and development. It interacts with specific receptors in plant cells, leading to downstream effects that promote growth.

Applications in Agriculture

NAA is widely utilized in agricultural practices for several purposes:

- Rooting agent: Used in horticulture to enhance rooting in stem and leaf cuttings.

- Fruit thinning: Applied to reduce excessive fruit set, which can improve fruit quality.

- Micropropagation: Incorporated into culture media to support the growth of plant tissues in vitro.

Concentration Guidelines

For optimal results, NAA is typically applied at concentrations ranging from 20 to 100 μg/mL. Higher concentrations can lead to phytotoxicity, inhibiting plant growth and development.

Toxicity and Environmental Impact

While NAA is effective as a growth regulator, it poses certain risks:

- Toxicity to non-target organisms: At elevated concentrations, NAA can be toxic to animals and humans. Studies have shown oral toxicity levels in rats ranging from 1000 to 5900 mg/kg .

- Environmental persistence: NAA may persist in soil systems but is not expected to be persistent in aquatic environments due to its low solubility .

Research Findings

Recent studies have explored various aspects of NAA's biological activity:

Case Study: Root Induction

A study demonstrated that the application of NAA significantly increased root formation in Arabidopsis thaliana when used in combination with gibberellic acid. The results indicated enhanced cellulose fiber formation, promoting robust root systems essential for plant stability and nutrient uptake .

Spectroscopic Analysis

Multi-spectroscopic techniques were employed to investigate the interactions between NAA and plant tissues. The findings revealed that NAA's binding affinity to specific receptors correlates with its effectiveness as an auxin, influencing gene expression related to growth .

Comparative Analysis of Auxins

The following table compares the biological activities of NAA with other common auxins:

| Auxin Name | Molecular Formula | Primary Use | Toxicity Level |

|---|---|---|---|

| 1-Naphthaleneacetic Acid (NAA) | C₁₂H₁₀O₂ | Rooting agent | Moderate |

| Indole-3-Acetic Acid (IAA) | C₁₁H₉O₂ | General growth regulator | Low |

| Indole-3-butyric Acid (IBA) | C₁₂H₁₃O₂ | Rooting agent | Low |

Q & A

Q. What are the primary synthetic routes for 1-naphthaleneacetic anhydride, and how do reaction conditions influence yield?

1-Naphthaleneacetic anhydride is typically synthesized via the acetylation of 1-naphthaleneacetic acid using acetic anhydride as a reagent. Key factors affecting yield include:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk side reactions like decomposition.

- Catalyst : Acidic catalysts (e.g., sulfuric acid) or lipases (e.g., Lipozyme TL IM) improve efficiency in solvent-free systems .

- Molar ratios : A 1:2 molar ratio of 1-naphthaleneacetic acid to acetic anhydride optimizes acetylation .

Methodological Tip : Monitor reaction progress via FTIR (disappearance of -OH peaks at ~3200 cm⁻¹) or HPLC.

Q. How is 1-naphthaleneacetic anhydride characterized analytically?

Critical characterization techniques include:

Q. What are the acute toxicity profiles of 1-naphthaleneacetic anhydride?

1-Naphthaleneacetic anhydride exhibits acute oral toxicity (Category 4) and severe eye irritation (Category 1) per GHS classification. Key hazards include:

Safety Protocol : Use fume hoods, PPE (gloves, goggles), and avoid dust generation .

Advanced Research Questions

Q. How does 1-naphthaleneacetic anhydride interact with acetylcholinesterase (AChE), and what drives its inhibitory activity?

1-Naphthaleneacetic anhydride acts as a moderate AChE inhibitor (logEC₅₀ = -2.91), primarily via hydrophobic interactions with the enzyme’s active site. Comparative studies show:

| Compound | logEC₅₀ | Mechanism |

|---|---|---|

| Tacrine (control) | -6.48 | Competitive inhibition |

| 1-Naphthaleneacetic anhydride | -2.91 | Hydrophobic binding |

| EPN (organophosphate) | -2.46 | Covalent modification |

The naphthalene ring facilitates π-π stacking with aromatic residues in AChE’s gorge, while the anhydride group may transiently interact with catalytic serine .

Q. What experimental designs are optimal for studying stereochemical outcomes in reactions involving 1-naphthaleneacetic anhydride?

For Diels-Alder reactions, endo/exo stereoselectivity can be probed via:

- Kinetic studies : Measure rate constants (e.g., vs. ) under controlled conditions.

- Computational modeling : CCSD(T)-level calculations predict transition-state barriers and thermodynamic stability of isomers .

Example : Maleic anhydride reactions show vs. mol⁻¹·L·s⁻¹ at 300 K, favoring exo isomers due to retro-Diels-Alder pathways .

Q. How do environmental factors influence the degradation and bioaccumulation of 1-naphthaleneacetic anhydride?

- Photodegradation : UV light accelerates breakdown via radical intermediates (half-life <24 hrs in sunlight).

- Biodegradation : Microbial communities in soil metabolize the compound into 1-naphthaleneacetic acid (t₁/₂ = 5–7 days) .

- Bioaccumulation : Log = 3.2 suggests moderate bioaccumulation potential in aquatic organisms .

Methodological Note : Use LC-MS/MS to track degradation products in environmental matrices.

Q. What strategies resolve contradictions in toxicity data across in vitro and in vivo models?

Discrepancies arise from metabolic activation differences. For example:

- In vitro : Liver microsomes convert 1-naphthaleneacetic anhydride to reactive epoxides.

- In vivo : Glutathione conjugation in rodents detoxifies metabolites, reducing hepatotoxicity .

Validation Approach : Cross-reference human cell lines (e.g., HepG2) with transgenic rodent models expressing human CYP enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.